N-(2,4-Dichlorobenzoyl)-N'-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素は、ベンゾイル尿素類に属する有機化合物です。これは、フェニル尿素部分にジクロロベンゾイル基が結合していることを特徴としています。

製造方法

合成経路と反応条件

N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素の合成は、通常、2,4-ジクロロベンゾイルクロリドとフェニル尿素の反応によって行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。この反応は、通常、室温でジクロロメタンまたはクロロホルムなどの有機溶媒中で行われます。 生成物は、その後、再結晶またはカラムクロマトグラフィーによって精製されます .

工業的製造方法

工業規模では、N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素の製造には、効率と収率を高めるために連続フロープロセスが用いられることがあります。 自動化された反応器と、高速液体クロマトグラフィー (HPLC) などの高度な精製技術の使用により、最終製品の一貫した品質が確保されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzoyl)-N’-phenylurea typically involves the reaction of 2,4-dichlorobenzoyl chloride with phenylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N-(2,4-Dichlorobenzoyl)-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

化学反応の分析

反応の種類

N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素は、以下を含むさまざまな化学反応を起こします。

置換反応: この化合物は、電子求引性の塩素原子の存在により、求核置換反応に参加できます。

加水分解: 水と酸または塩基触媒の存在下で、この化合物は加水分解して、2,4-ジクロロ安息香酸とフェニル尿素を生成できます.

一般的な試薬と条件

求核置換: ジメチルホルムアミド (DMF) などの有機溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの試薬が一般的に使用されます。

生成される主な生成物

置換反応: 生成物は、使用される求核剤によって異なります。たとえば、メタノールを求核剤として使用すると、2,4-ジクロロ安息香酸メチルが得られます。

加水分解: 主な生成物は、2,4-ジクロロ安息香酸とフェニル尿素です.

科学研究への応用

N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素は、科学研究においていくつかの用途があります。

科学的研究の応用

N-(2,4-Dichlorobenzoyl)-N’-phenylurea has several applications in scientific research:

作用機序

N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合するか、代謝経路を妨げることで、特定の酵素を阻害したり、細胞プロセスを破壊したりできます。 たとえば、細菌の細胞壁合成に関与する酵素の阻害剤として作用し、抗菌効果をもたらす可能性があります . 具体的な分子標的と経路は、特定の用途や使用のコンテキストによって異なる場合があります。

類似の化合物との比較

類似の化合物

N-(2,4-ジクロロベンゾイル)リン酸トリアミド: これらの化合物は、ジクロロベンゾイル基を共有していますが、リン酸トリアミド構造が異なります.

2,4-ジクロロベンゾイルクロリド: これは、N-(2,4-ジクロロベンゾイル)-N'-フェニル尿素の合成における前駆体であり、同様の反応性を持ちます.

独自性

類似化合物との比較

Similar Compounds

N-(2,4-Dichlorobenzoyl)phosphoric triamides: These compounds share the dichlorobenzoyl group but differ in their phosphoric triamide structure.

2,4-Dichlorobenzoyl chloride: This is a precursor in the synthesis of N-(2,4-Dichlorobenzoyl)-N’-phenylurea and has similar reactivity.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

特性

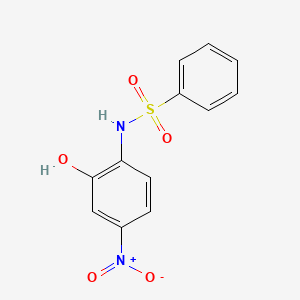

CAS番号 |

853317-44-9 |

|---|---|

分子式 |

C14H10Cl2N2O2 |

分子量 |

309.1 g/mol |

IUPAC名 |

2,4-dichloro-N-(phenylcarbamoyl)benzamide |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-9-6-7-11(12(16)8-9)13(19)18-14(20)17-10-4-2-1-3-5-10/h1-8H,(H2,17,18,19,20) |

InChIキー |

NZEXVVJBKKHMER-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)

![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)

![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)

![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)